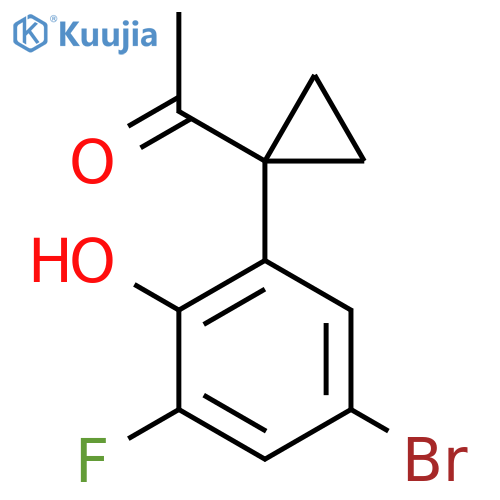Cas no 2228307-78-4 (1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one)

2228307-78-4 structure
商品名:1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one
1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one
- 1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one
- 2228307-78-4
- EN300-1938054
-
- インチ: 1S/C11H10BrFO2/c1-6(14)11(2-3-11)8-4-7(12)5-9(13)10(8)15/h4-5,15H,2-3H2,1H3
- InChIKey: MTGLEWUZWSVKJQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=C(C=1)C1(C(C)=O)CC1)O)F
計算された属性
- せいみつぶんしりょう: 271.98482g/mol
- どういたいしつりょう: 271.98482g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 37.3Ų
1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1938054-0.05g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 0.05g |
$912.0 | 2023-09-17 | ||
| Enamine | EN300-1938054-0.25g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 0.25g |
$999.0 | 2023-09-17 | ||
| Enamine | EN300-1938054-0.5g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 0.5g |
$1043.0 | 2023-09-17 | ||
| Enamine | EN300-1938054-2.5g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 2.5g |
$2127.0 | 2023-09-17 | ||
| Enamine | EN300-1938054-10.0g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 10g |
$4667.0 | 2023-05-24 | ||
| Enamine | EN300-1938054-10g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 10g |
$4667.0 | 2023-09-17 | ||
| Enamine | EN300-1938054-1g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 1g |
$1086.0 | 2023-09-17 | ||
| Enamine | EN300-1938054-0.1g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 0.1g |
$956.0 | 2023-09-17 | ||
| Enamine | EN300-1938054-1.0g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 1g |
$1086.0 | 2023-05-24 | ||
| Enamine | EN300-1938054-5.0g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 5g |
$3147.0 | 2023-05-24 |
1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one 関連文献
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
2228307-78-4 (1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one) 関連製品
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 857369-11-0(2-Oxoethanethioamide)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬